N4-Acetylcytidine

Beschreibung

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVTARKFBZMOT-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958718 | |

| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N4-Acetylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3768-18-1 | |

| Record name | N4-Acetylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1-(beta-D-ribofuranosyl)cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-Acetylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of N4-Acetylcytidine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life. Catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, this modification plays a critical role in various cellular processes by influencing RNA stability, translation, and structure. Dysregulation of ac4C levels has been implicated in numerous pathologies, most notably cancer, making it a significant area of investigation for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, biological function, and analytical methodologies related to this compound, tailored for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of the nucleoside cytidine, characterized by the addition of an acetyl group at the N4 position of the cytosine base.[1][2]

IUPAC Name: N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide[3]

Canonical SMILES: CC(=O)NC1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HO[3]

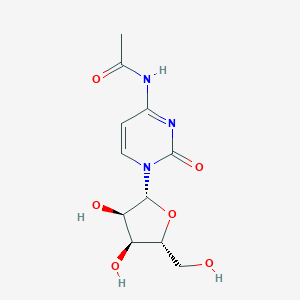

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C11H15N3O6 | [3][4][5] |

| Molecular Weight | 285.25 g/mol | [4] |

| Melting Point | 208-209 °C | [4] |

| Solubility (Water) | 12.3 g/L | [6] |

| Solubility (DMSO) | 1 mg/ml | [5] |

| Solubility (PBS, pH 7.2) | 2 mg/ml | [5] |

| Appearance | White to off-white crystalline powder | [1] |

Biological Function and Signaling Pathways

This compound is a crucial epitranscriptomic mark that influences a variety of biological processes. The modification is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[4][7]

Key Functions:

-

RNA Stability: The acetyl group at the N4 position can protect RNA from degradation by nucleases, thereby increasing its half-life.[2]

-

Translation Efficiency: The presence of ac4C in the coding sequence (CDS) of mRNA can enhance translation. Conversely, when located in the 5' untranslated region (5'UTR), it may inhibit translation initiation.[1]

-

RNA Structure: ac4C contributes to the proper folding and structural integrity of RNA molecules, which is critical for their function.[2]

Signaling Pathways:

Dysregulation of NAT10 and, consequently, ac4C modification has been linked to several signaling pathways, particularly in the context of cancer. One well-documented pathway involves the Wnt/β-catenin signaling cascade in colorectal cancer (CRC).[3]

Caption: NAT10-mediated ac4C modification in the Wnt/β-catenin pathway.

In this pathway, NAT10-mediated ac4C modification of kinesin family member 23 (KIF23) mRNA enhances its stability and translation. The resulting increase in KIF23 protein inhibits glycogen synthase kinase 3 beta (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin. This ultimately promotes the progression of colorectal cancer.[3]

Experimental Protocols

Site-Specific Synthesis of this compound-Containing RNA

The chemical synthesis of RNA oligonucleotides containing ac4C at specific positions is challenging due to the lability of the acetyl group under standard deprotection conditions. A method has been developed that utilizes a mild, non-nucleophilic deprotection strategy.[8][9]

Methodology Overview:

-

Solid-Phase Synthesis: RNA is synthesized on a solid support using phosphoramidite chemistry.

-

Orthogonal Protection: A key feature is the use of protecting groups that can be removed under non-nucleophilic conditions to preserve the N4-acetyl group on cytidine.

-

Deprotection: A solution of 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile is used for the deprotection of the exocyclic amines.[8][9]

-

Cleavage: The synthesized RNA is cleaved from the solid support using a photocleavable linker, which avoids the harsh nucleophilic conditions of standard methods.[8]

-

Purification: The final product is purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Detection and Mapping of this compound in RNA

Several methods are available for the detection and transcriptome-wide mapping of ac4C.

A. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the direct detection and quantification of ac4C in RNA.

Protocol Outline:

-

RNA Isolation: Total RNA or poly(A) RNA is isolated from cells or tissues.

-

RNA Digestion: The RNA is enzymatically digested into single nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.

-

LC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

-

MS Detection: The eluting nucleosides are detected and quantified by tandem mass spectrometry (MS/MS). The transition of m/z 286.1 -> 112.1 is typically monitored for ac4C.

B. ac4C-seq / RedaC:T-seq (Chemical Method for Sequencing):

This method allows for the nucleotide-resolution mapping of ac4C across the transcriptome.[10][11]

Workflow Diagram:

Caption: Workflow for ac4C-seq/RedaC:T-seq.

Principle:

The N4-acetyl group on cytidine makes the nucleobase susceptible to reduction by sodium borohydride (NaBH4). This reduction converts ac4C into tetrahydro-N4-acetylcytidine. During reverse transcription, this modified base is misread as a thymine (T). Therefore, by comparing the sequencing results of NaBH4-treated and untreated RNA, sites of ac4C can be identified as C-to-T transitions.[10]

Conclusion

This compound is an important epitranscriptomic modification with profound implications for cellular function and disease. The methodologies outlined in this guide provide a framework for the synthesis, detection, and functional characterization of ac4C-modified RNA. As research in this area continues to expand, a deeper understanding of the role of ac4C in health and disease will undoubtedly pave the way for novel therapeutic strategies targeting the machinery of RNA modification.

References

- 1. Exploring the impact of this compound modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

N4-Acetylcytidine (ac4C) in RNA: A Comprehensive Technical Guide on its Discovery, History, and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found across all domains of life. Initially identified in the 1960s within abundant non-coding RNAs, its presence and functional significance in messenger RNA (mRNA) have only recently been uncovered, igniting a surge of interest in its role as a critical regulator of gene expression. This technical guide provides an in-depth overview of the discovery and history of ac4C, details the experimental methodologies used for its detection and characterization, presents quantitative data on its abundance and functional impact, and illustrates its role in cellular signaling pathways. The primary enzyme responsible for installing this modification, N-acetyltransferase 10 (NAT10), has emerged as a key player in various physiological and pathological processes, including cancer, making ac4C and its regulatory machinery promising targets for therapeutic development.

Discovery and Historical Perspective

The story of this compound began over half a century ago, with its initial discovery confined to the well-structured world of non-coding RNAs.

-

1960s-1970s: The Early Years in tRNA and rRNA: The first identification of ac4C was in eukaryotic transfer RNAs (tRNAs) during the initial wave of RNA sequencing and characterization in the 1960s.[1] Subsequent studies in the 1970s located ac4C at the wobble position of the elongator methionine tRNA (tRNAMet) in E. coli, where it was shown to be crucial for maintaining translational fidelity by preventing the misreading of codons.[2] It was also found in the D-arm of serine and leucine tRNAs in eukaryotes and in 18S ribosomal RNA (rRNA), hinting at its fundamental role in the core translational machinery.[2][3]

-

A Breakthrough in the 2010s: Identification of the "Writer" Enzyme: For decades, the enzyme responsible for this modification in eukaryotes remained elusive. A significant breakthrough occurred in the mid-2010s when multiple research groups independently identified N-acetyltransferase 10 (NAT10) (and its yeast homolog, Kre33) as the primary enzyme that catalyzes the formation of ac4C.[1] NAT10, a member of the GCN5-related N-acetyltransferase (GNAT) family, utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine.[4] This discovery was pivotal, providing a genetic handle to probe the functional consequences of ac4C depletion.

-

The Modern Era: ac4C in mRNA: While long known in tRNA and rRNA, the discovery of ac4C in eukaryotic mRNA is a more recent development that has launched the field of "epitranscriptomics" into a new era.[2] Studies revealed that ac4C is present in the mRNAs of humans and yeast, where it plays a significant role in regulating mRNA stability and enhancing translation efficiency.[2][4][5] However, it is worth noting that the prevalence and precise locations of ac4C in mRNA have been a subject of some scientific debate, with different detection methods occasionally yielding conflicting results, highlighting the technical challenges in studying this modification.

Quantitative Data on ac4C Abundance and Impact

The functional significance of ac4C is underscored by its quantitative effects on RNA biophysics and metabolism. While comprehensive, tissue-wide quantitative data remains an area of active research, key studies have provided valuable insights.

Table 1: Abundance of this compound in Human Embryonic Stem Cells (hESCs)

| RNA Type | Abundance (% of total cytidine) | Method | Reference |

| Total RNA | ~0.26% | LC-MS/MS | [5] |

| Poly(A) RNA (mRNA) | ~0.09% | LC-MS/MS | [5] |

| Total RNA (NAT10 Knockdown) | ~55% and ~42% reduction | LC-MS/MS | [5] |

| Poly(A) RNA (NAT10 Knockdown) | ~60% reduction | LC-MS/MS | [5] |

Table 2: Thermodynamic Impact of ac4C on RNA Duplex Stability

N4-acetylation enhances the thermodynamic stability of RNA duplexes by increasing the melting temperature (Tm).

| RNA Duplex Context | ΔTm (ac4C vs. C) | ΔΔG°37 (kcal/mol) | Reference |

| Fully complementary duplex (from human 18S rRNA helix 45) | +1.7 °C | -0.3 | [1] |

| Duplex with a G•U wobble pair (from human 18S rRNA helix 45) | +3.1 °C | -0.6 | [1] |

| Human tRNASer D-arm hairpin | +8.2 °C | -1.0 | [1] |

Table 3: Effect of NAT10 Knockdown on mRNA Stability

Depletion of the ac4C writer enzyme, NAT10, leads to decreased stability of target mRNAs.

| Target mRNA | Cellular Context | Log2 Fold-Change in Half-life (NAT10 KD vs. Control) | Reference |

| OCT4 | Human Embryonic Stem Cells | -1.70 | [6] |

| ANP32B | Human Embryonic Stem Cells | Significantly decreased (specific value not provided) | [5] |

| SLC7A11 | Cancer Cells | Significantly decreased (specific value not provided) | |

| GCLC | Cancer Cells | Significantly decreased (specific value not provided) |

Experimental Protocols for ac4C Detection

The detection and mapping of ac4C have been enabled by the development of specialized biochemical and sequencing-based techniques. These methods exploit the unique chemical properties of the acetylated cytidine.

Antibody-Based Enrichment: acRIP-Seq

Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-Seq) is a widely used method for transcriptome-wide mapping of ac4C.

Methodology:

-

RNA Isolation and Fragmentation: Total RNA or poly(A)-selected mRNA is isolated from cells or tissues and fragmented into smaller pieces (typically ~100-200 nucleotides).

-

Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to this compound. These antibodies are typically bound to magnetic beads (e.g., Protein A/G).

-

Washing and Elution: The beads are washed to remove non-specifically bound RNA fragments. The enriched, ac4C-containing RNA fragments are then eluted.

-

Library Preparation and Sequencing: The eluted RNA fragments are used to construct a cDNA library, which is then subjected to high-throughput sequencing.

-

Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. Regions with a significant enrichment of reads in the IP sample compared to an input control are identified as ac4C-modified regions or "peaks".

Chemical Labeling and Sequencing: ac4C-Seq

For nucleotide-resolution mapping, a chemical-based sequencing method, ac4C-seq, was developed. This technique leverages the increased susceptibility of ac4C to chemical reduction compared to unmodified cytidine.

Methodology:

-

RNA Isolation: High-quality total RNA is isolated. A synthetic RNA spike-in containing a known ac4C site is often added for quality control.

-

Sample Splitting: The RNA is divided into at least two samples: a treatment sample and a control sample.

-

Chemical Reduction: The treatment sample is incubated with a reducing agent, typically sodium cyanoborohydride (NaCNBH3) , under acidic conditions. This reaction reduces the ac4C base to tetrahydro-N4-acetylcytidine. The control sample is mock-treated without the reducing agent.

-

Reverse Transcription (RT): During reverse transcription to synthesize cDNA, the reduced ac4C base is frequently misread by the reverse transcriptase as a uridine (U) instead of a cytidine.

-

Library Preparation and Sequencing: The resulting cDNA from both treatment and control samples is used to prepare sequencing libraries.

-

Data Analysis: The sequencing reads are aligned to a reference. Sites of ac4C modification are identified by a significant increase in C-to-T mismatches in the treatment sample compared to the control sample. A second control, involving chemical deacetylation of the RNA prior to reduction, can be used to confirm the specificity of the signal.[1]

Signaling Pathways and Biological Function

The installation of ac4C by NAT10 is not a static process but is integrated into cellular signaling networks, particularly in the context of disease. In cancer, the expression and activity of NAT10 are often dysregulated, impacting downstream pathways that promote tumorigenesis.

The NAT10-Wnt/β-catenin Signaling Axis in Cancer

One of the well-documented pathways involves the upstream regulation of NAT10 by the NF-κB signaling pathway and its subsequent impact on Wnt/β-catenin signaling.

-

Upstream Activation: Pro-inflammatory signals can activate the NF-κB pathway . The activated p65 subunit of NF-κB translocates to the nucleus and binds to the promoter region of the NAT10 gene, driving its transcription.[1]

-

NAT10-mediated ac4C Modification: Increased NAT10 protein levels lead to the acetylation (ac4C modification) of target mRNAs. These targets are often oncogenes or genes involved in cell proliferation and survival.

-

Enhanced mRNA Stability and Translation: The ac4C modification enhances the stability and translational efficiency of these target mRNAs.

-

Downstream Pathway Activation: This leads to increased protein expression of key oncogenes (e.g., c-Myc), which in turn can activate signaling pathways like the Wnt/β-catenin pathway , promoting cell cycle progression, epithelial-mesenchymal transition (EMT), and overall tumor progression.[1][4]

Conclusion and Future Directions

The discovery of this compound has evolved from an obscure modification in non-coding RNA to a pivotal player in the epitranscriptomic regulation of gene expression. The identification of NAT10 as its writer has provided a critical tool for dissecting its function and has established a clear link between RNA acetylation and human diseases, most notably cancer. The methodologies developed for its detection, from antibody-based enrichment to single-nucleotide resolution sequencing, have been instrumental in mapping its landscape across the transcriptome.

For researchers and drug development professionals, the NAT10-ac4C axis represents a promising frontier. The development of small molecule inhibitors targeting NAT10 is an active area of research with significant therapeutic potential. Future work will likely focus on elucidating the full repertoire of ac4C-modified transcripts in different tissues and disease states, identifying the "reader" and "eraser" proteins that may interpret and remove this mark, and further unraveling the complex signaling networks governed by this subtle but powerful RNA modification.

References

- 1. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Ribosome: N4-Acetylcytidine's Crucial Role in Ribosomal RNA Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of ribosomal RNA (rRNA) that plays a pivotal role in ensuring the stability and proper functioning of the ribosome, the cell's protein synthesis machinery. This technical guide provides a comprehensive overview of the current understanding of ac4C's function in rRNA stability, the enzymatic machinery responsible for its deposition, and its broader implications for ribosome biogenesis and human health. Detailed experimental protocols for the detection and analysis of ac4C in rRNA are provided, alongside a quantitative summary of its impact on RNA thermodynamics. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, drug development, and translational medicine.

Introduction

The fidelity of protein synthesis is paramount to cellular homeostasis. This intricate process is orchestrated by the ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins. The structural integrity and stability of rRNA are critical for the proper assembly and function of the ribosome. Post-transcriptional modifications of rRNA have emerged as key regulators of ribosome biogenesis and function. Among these, this compound (ac4C) has garnered significant attention for its role in stabilizing rRNA structure.[1][2][3]

First identified in eukaryotic rRNA decades ago, ac4C is a universally conserved modification found in all domains of life.[2] In eukaryotes, ac4C is predominantly found at two specific sites within the 18S rRNA of the small ribosomal subunit: helix 34 and helix 45.[4][5] The presence of ac4C at these locations is crucial for the correct processing of pre-rRNA and the assembly of the 40S ribosomal subunit.[5] This guide delves into the molecular mechanisms by which ac4C contributes to rRNA stability and provides the technical framework for its investigation.

The Enzymatic Machinery of rRNA Acetylation

The deposition of ac4C onto rRNA is a precisely regulated process catalyzed by a conserved acetyltransferase.

-

NAT10/Kre33: The Master Acetyltransferase: In humans, the enzyme responsible for rRNA acetylation is N-acetyltransferase 10 (NAT10), while its ortholog in yeast is known as Kre33.[4][5] NAT10 possesses both RNA acetyltransferase and helicase activities, which are essential for its function.[5] Depletion of NAT10 leads to defects in ribosome biogenesis, highlighting its critical role in this pathway.[4]

-

Guidance by snoRNAs: The site-specific modification of rRNA by NAT10 is guided by small nucleolar RNAs (snoRNAs). Specifically, the box C/D snoRNAs, SNORD13 in humans (U13 in vertebrates) and snR4/snR45 in yeast, are responsible for directing NAT10 to the correct cytidine residues in the 18S rRNA.[3][5] This guidance is achieved through base-pairing interactions between the snoRNA and the pre-rRNA substrate.

Below is a diagram illustrating the signaling pathway of 18S rRNA acetylation by NAT10.

Quantitative Impact of ac4C on rRNA Stability

The presence of the acetyl group on this compound enhances the stability of the C-G base pair within the rRNA structure. This increased stability has been quantified through biophysical studies, primarily by measuring the melting temperature (Tm) of RNA duplexes containing ac4C.

| RNA Duplex Context | Unmodified Cytidine (Tm in °C) | This compound (Tm in °C) | Change in Tm (ΔTm in °C) | Reference |

| 18S rRNA helix 45 mimic | 62.9 ± 0.7 | 71.1 ± 0.4 | +8.2 | [2] |

| 18S rRNA helix 45 with G•U wobble | Not Reported | Not Reported | +3.1 | [2] |

| tRNASer D-arm hairpin | 62.9 ± 0.7 | 71.4 ± 0.4 | +8.2 | [6] |

Table 1: Quantitative data on the thermodynamic stabilization of RNA structures by this compound.

The data clearly demonstrates that ac4C significantly increases the thermal stability of RNA duplexes. This enhanced stability is thought to protect rRNA from degradation and ensure its correct folding during ribosome assembly. While direct measurements of rRNA half-life in the presence and absence of ac4C are still emerging, the thermodynamic data strongly supports a role for ac4C in prolonging rRNA lifespan.

Experimental Protocols

Investigating the role of ac4C in rRNA stability requires specialized techniques for its detection and for assessing RNA decay rates.

Mapping of ac4C Sites in rRNA

Two primary methods have been developed for the precise mapping of ac4C residues at single-nucleotide resolution:

-

ac4C-seq (this compound sequencing): This method relies on the chemical reduction of ac4C using sodium cyanoborohydride (NaBH3CN), which leads to a C-to-T transition during reverse transcription that can be detected by high-throughput sequencing.[7][8][9]

-

RedaC:T-seq (Reduction of ac4C and Conversion to Thymidine sequencing): A similar approach that utilizes sodium borohydride (NaBH4) for the reduction of ac4C, also resulting in a C-to-T signature upon sequencing.[1][10][11][12]

The general workflow for these mapping techniques is outlined below.

Detailed Protocol: RedaC:T-seq for rRNA

-

Total RNA Isolation: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction, followed by DNase treatment to remove any contaminating DNA.[12]

-

Ribosomal RNA Enrichment (Optional but Recommended): While these methods can be performed on total RNA, enriching for rRNA can increase the coverage of ac4C sites.

-

Chemical Reduction:

-

Resuspend 1-5 µg of RNA in a buffered solution.

-

Add a fresh solution of sodium borohydride (NaBH4) to a final concentration of 100 mM.[12]

-

Incubate at 55°C for 1 hour.

-

Purify the RNA using an appropriate clean-up kit.

-

-

RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., 100-200 nucleotides) using enzymatic or chemical methods.

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and incorporates an adenine, leading to a C-to-T change in the resulting cDNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol for the chosen high-throughput sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads to the reference rRNA sequence and identify positions with a significant C-to-T transition rate in the treated sample compared to an untreated control.[11]

Analysis of rRNA Stability

The stability of rRNA can be assessed by measuring its decay rate after inhibiting transcription.

Protocol: rRNA Stability Assay using Actinomycin D

-

Cell Culture and Treatment:

-

Time-Course Collection:

-

Collect cell samples at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Immediately lyse the cells and extract total RNA at each time point.

-

-

Quantification of rRNA:

-

Quantify the amount of a specific rRNA (e.g., 18S rRNA) at each time point using quantitative real-time PCR (qRT-PCR).

-

Use primers specific for the rRNA of interest.

-

Normalize the rRNA levels to a stable internal control RNA that is not affected by the treatment or has a very long half-life.

-

-

Data Analysis:

-

Calculate the percentage of rRNA remaining at each time point relative to the amount at time 0.

-

Plot the percentage of remaining rRNA against time.

-

Determine the half-life (t1/2) of the rRNA by fitting the data to a one-phase decay exponential curve.[14]

-

The logical relationship for determining rRNA stability is depicted in the following diagram.

Conclusion and Future Directions

This compound is a critical modification that ensures the structural integrity and stability of ribosomal RNA. The enzymatic machinery responsible for its deposition is highly conserved, underscoring its fundamental importance in ribosome biogenesis. The quantitative data available to date strongly supports the role of ac4C in thermodynamically stabilizing rRNA helices.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of ac4C in rRNA metabolism. Future research should focus on obtaining more precise measurements of rRNA half-life in the context of ac4C modification, particularly through pulse-chase labeling experiments. Furthermore, elucidating how the stability conferred by ac4C impacts translational fidelity and the cellular response to stress will be crucial areas of investigation.

Given the essential role of ribosome biogenesis in cell growth and proliferation, and the dysregulation of NAT10 in various cancers, the enzymes involved in rRNA acetylation present promising targets for novel therapeutic interventions. A deeper understanding of the molecular mechanisms governing rRNA stability will undoubtedly pave the way for innovative strategies in drug development and the treatment of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-Specific Synthesis of this compound in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yeast Kre33 and human NAT10 are conserved 18S rRNA cytosine acetyltransferases that modify tRNAs assisted by the adaptor Tan1/THUMPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 8. rna-seqblog.com [rna-seqblog.com]

- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mRNA Stability Assay Using Transcription Inhibition by Actinomycin D in Mouse Pluripotent Stem Cells [bio-protocol.org]

- 15. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NAT10 in N4-Acetylcytidine (ac4C) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytidine (ac4C) is a conserved RNA modification increasingly recognized for its critical role in regulating RNA stability, translation, and function. The primary enzyme responsible for this modification is N-acetyltransferase 10 (NAT10), a dual-function enzyme with both RNA and protein acetyltransferase activity. Dysregulation of NAT10 and aberrant ac4C levels have been implicated in a variety of human diseases, most notably cancer, making NAT10 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of NAT10 in ac4C formation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways.

Introduction to NAT10 and this compound (ac4C)

This compound is an evolutionarily conserved modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[1][2][3]. The addition of an acetyl group to the N4 position of cytidine is catalyzed by N-acetyltransferase 10 (NAT10), the only known enzyme to mediate this modification in eukaryotes[2][4][5]. NAT10 utilizes acetyl-CoA as a donor for the acetyl group in an ATP-dependent manner[6].

Functionally, ac4C modification enhances the stability of RNA molecules and promotes translation efficiency[1][4][5]. In tRNA, ac4C is crucial for maintaining structural integrity and ensuring accurate translation[5]. In rRNA, it plays a role in ribosome biogenesis[5][7]. More recently, the discovery of ac4C in mRNA has opened up new avenues of research, revealing its involvement in post-transcriptional gene regulation[1][2]. The presence of ac4C in the coding sequence of mRNA, particularly at wobble positions, can enhance transcript stability and translational output[4][8].

NAT10 itself is a multifaceted protein with both nuclear and cytoplasmic localization[9]. Its expression is frequently upregulated in various cancers, correlating with poor prognosis and promoting tumor progression through mechanisms that include enhancing the stability of oncogenic mRNAs[8][9][10].

The Molecular Mechanism of NAT10-Mediated ac4C Formation

NAT10 is a structurally complex enzyme containing an acetyltransferase domain, an RNA-binding domain, and an RNA helicase domain[6]. The catalytic process involves the binding of both the RNA substrate and acetyl-CoA. For specific RNA targets, NAT10 often requires cofactor proteins. For instance, THUMPD1 facilitates the ac4C modification of tRNA, while small nucleolar RNAs (snoRNAs) guide NAT10 to its rRNA targets[5].

The structural basis of NAT10's function has been elucidated through cryo-electron microscopy, revealing a symmetrical heart-shaped dimer[7][9]. This structure provides insights into how NAT10 recognizes its RNA substrates and catalyzes the acetyl transfer reaction[7].

Quantitative Data on NAT10 and ac4C

The dysregulation of NAT10 expression is a hallmark of many cancers. The following tables summarize key quantitative findings from various studies.

Table 1: NAT10 Expression in Cancer vs. Normal Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Source |

| Bladder Urothelial Carcinoma (BLCA) | Significantly Higher | [11] |

| Colon Cancer | 8 out of 10 tumor samples positive vs. all normal samples negative (IHC) | [12] |

| Gastric Cancer (GC) | Significantly Higher (TCGA data) | [13] |

| Hepatocellular Carcinoma (HCC) | High expression in tumor tissues | [8] |

| Pan-Cancer Analysis (TCGA) | Overexpressed in 92% of cancer types | [5][14] |

Table 2: Impact of NAT10 Knockdown on ac4C Levels and Cellular Phenotypes

| Cell Line/Model | Effect of NAT10 Knockdown | Quantitative Change | Source | | :--- | :--- | :--- | | Mouse Oocytes | Decreased ac4C levels and retarded meiotic progression | First polar body extrusion rate decreased from ~74% to 34.6% |[3] | | Bladder Cancer Cells (UMUC-3) | Decreased ac4C levels in 1218 transcripts | - |[11] | | Hepatocellular Carcinoma (HCC) Cells | Reduced global ac4C levels | - |[15] | | Breast Cancer Cells (MCF7) | Decreased ac4C levels on fatty acid metabolic gene transcripts | Significant depletion of ac4C on ELOVL6, ACSL1, ACSL3, ACSL4, ACADSB, and ACAT1 transcripts |[5] | | Colon Cancer Cells (HCT116, HT29) | Enhanced cell proliferation upon NAT10 overexpression | - |[12] |

Table 3: Inhibitory Concentration (IC50) of NAT10 Inhibitor (Remodelin)

| Cell Line | IC50 Value | Source |

| Prostate Cancer Cells (PC-3, VCaP) | Effective inhibition at 20 µM | [16] |

| HeLa Cells | - | [17] |

| DU-145 Cells | 75.07 ± 5.48 μg/mL | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NAT10 and ac4C.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

This protocol is used to identify and quantify ac4C-modified RNA transcripts on a transcriptome-wide scale[2][18].

Principle: An antibody specific to ac4C is used to immunoprecipitate fragmented RNA. The enriched RNA is then sequenced and mapped to the transcriptome to identify regions with ac4C modification.

Methodology:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.

-

Purify poly(A) RNA to enrich for mRNA.

-

Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-ac4C antibody. An IgG antibody should be used as a negative control.

-

Add protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the enriched RNA from the beads.

-

Prepare a sequencing library from the eluted RNA and an input control (fragmented RNA that did not undergo immunoprecipitation). This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome/transcriptome.

-

Identify peaks of enriched reads in the acRIP sample compared to the input control to locate ac4C sites.

-

This compound sequencing (ac4C-seq)

This method allows for the quantitative, single-nucleotide resolution mapping of ac4C[19].

Principle: ac4C is chemically reduced with sodium cyanoborohydride (NaBH3CN), which causes a misincorporation (C-to-T transition) during reverse transcription. These mutations are then identified by high-throughput sequencing.

Methodology:

-

RNA Preparation and Reduction:

-

Isolate total RNA.

-

Treat the RNA with NaBH3CN under acidic conditions to reduce ac4C.

-

Include control samples: a mock-treated sample (no NaBH3CN) and a deacetylated sample (treated with a mild base before reduction).

-

-

Library Preparation:

-

Fragment the RNA.

-

Ligate a 3' adapter.

-

Perform reverse transcription using a reverse transcriptase that efficiently reads through the modified base and introduces a mutation.

-

Ligate a 5' adapter to the cDNA.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries.

-

Align reads to the reference transcriptome.

-

Identify sites with a high frequency of C-to-T mismatches in the reduced sample compared to the control samples. The frequency of the mismatch can be used to quantify the stoichiometry of ac4C at a given site.

-

NAT10 in vitro Acetyltransferase Activity Assay

This assay is used to measure the enzymatic activity of purified NAT10.

Principle: Recombinant NAT10 is incubated with an RNA substrate and radiolabeled acetyl-CoA. The incorporation of the radiolabeled acetyl group into the RNA is then quantified.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified recombinant NAT10, a specific RNA substrate (e.g., a synthetic RNA oligonucleotide containing a cytidine), and [14C]-acetyl-CoA in an appropriate reaction buffer.

-

Include a negative control reaction without NAT10.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

RNA Purification:

-

Stop the reaction and purify the RNA from the reaction mixture to remove unincorporated [14C]-acetyl-CoA. This can be done by phenol-chloroform extraction and ethanol precipitation or using a spin column.

-

-

Quantification:

-

Quantify the amount of radioactivity incorporated into the RNA using a scintillation counter.

-

The activity of NAT10 is proportional to the amount of incorporated radioactivity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by NAT10 and the workflows of the experimental protocols described above.

Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

Caption: Workflow for this compound sequencing (ac4C-seq).

Caption: NAT10 promotes colorectal cancer progression via the Wnt/β-catenin pathway.[20]

Caption: NAT10 drives hepatocellular carcinoma progression by stabilizing SMAD3 mRNA.[6][10]

Conclusion and Future Directions

NAT10-mediated ac4C modification is a pivotal mechanism in post-transcriptional gene regulation with profound implications for cellular physiology and disease. The upregulation of NAT10 in numerous cancers and its role in promoting oncogenic pathways underscore its potential as a therapeutic target. The development of specific NAT10 inhibitors, such as Remodelin, offers a promising avenue for cancer therapy[11][21].

Future research should focus on several key areas:

-

Identification of ac4C "readers" and "erasers": While NAT10 is the sole "writer" of ac4C, the proteins that recognize and bind to this modification ("readers") and the enzymes that may remove it ("erasers") are largely unknown.

-

Elucidating the context-dependent functions of ac4C: The precise functional consequences of ac4C modification may vary depending on its location within an RNA molecule and the cellular context.

-

Developing more potent and specific NAT10 inhibitors: Further drug development efforts are needed to create highly effective and selective inhibitors of NAT10 for clinical applications.

A deeper understanding of the intricate roles of NAT10 and ac4C will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology and other diseases.

References

- 1. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]

- 3. NAT10-Mediated this compound of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the oncogenic properties of essential RNA-modifying enzymes: a focus on NAT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NAT10 mediated mRNA acetylation modification patterns associated with colon cancer progression and microsatellite status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro acetyltransferase activity assays for N-terminal acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NAT10‐mediated RNA ac4C acetylation contributes to the myocardial infarction‐induced cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

N4-Acetylcytidine (ac4C): A Comprehensive Technical Guide to its Role as a Biomarker in Human Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification found across all domains of life.[1][2] Initially identified in abundant non-coding RNAs such as tRNA and rRNA, recent advancements in detection technologies have revealed its widespread presence in messenger RNA (mRNA), unveiling a new layer of gene expression regulation known as the epitranscriptome.[1][2] This modification, catalyzed by the sole known writer enzyme N-acetyltransferase 10 (NAT10), plays a crucial role in modulating mRNA stability and translation efficiency.[1][2] Dysregulation of ac4C levels has been implicated in a growing number of human diseases, particularly cancer, positioning it as a promising biomarker for diagnosis, prognosis, and therapeutic targeting. This technical guide provides an in-depth overview of the current understanding of ac4C's role in human diseases, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

The ac4C Machinery: Writer, Eraser, and Readers

The installation and function of ac4C are governed by a set of proteins:

-

Writer: N-acetyltransferase 10 (NAT10) is the only known enzyme responsible for catalyzing the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine on RNA.[1][2]

-

Eraser: To date, no specific "eraser" enzyme that actively removes the acetyl group from ac4C has been identified, suggesting that this modification might be a stable mark or removed through RNA degradation.

-

Readers: The proteins that recognize and bind to ac4C to mediate its downstream effects are still being actively investigated.

Functional Consequences of ac4C Modification

The presence of ac4C on mRNA has significant functional consequences:

-

Enhanced mRNA Stability: ac4C modification protects mRNA transcripts from degradation, leading to an increased half-life.[1]

-

Increased Translation Efficiency: By altering the local RNA structure, ac4C can promote more efficient translation of the modified mRNA into protein.[1]

This compound in Human Diseases: A Quantitative Overview

The dysregulation of NAT10 expression and subsequent changes in ac4C levels are increasingly recognized as hallmarks of various diseases. The following tables summarize the available quantitative data on these alterations.

Cancer

In numerous cancers, the upregulation of NAT10 and a corresponding increase in global ac4C levels are associated with tumor progression, metastasis, and poor prognosis.

| Cancer Type | Tissue/Cell Line | Analyte | Change | Fold Change / p-value | Reference(s) |

| Lung Adenocarcinoma (LUAD) | Tumor Tissue vs. Adjacent Non-tumor Tissue | NAT10 Expression | Increased | Not specified | [3] |

| Lung Adenocarcinoma (LUAD) | Tumor Tissue vs. Adjacent Non-tumor Tissue | ac4C Levels | Significantly Higher | Not specified | [3] |

| Multiple Cancers (Pan-cancer analysis) | Tumor Tissue vs. Normal Tissue | NAT10 mRNA | Higher | p < 0.05 to p < 0.001 | [4] |

| Breast Cancer | Capecitabine-resistant MCF-7 cells | NAT10 Expression | Upregulated | Not specified | [2] |

| Bladder Cancer | Cisplatin-resistant bladder cancer cells | NAT10 Expression | Upregulated | Not specified | [1] |

| Glioblastoma | Glioblastoma patient tissues | NAT10 Expression | Associated with poor prognosis | Not specified | [5] |

Cardiovascular Diseases

Recent studies have highlighted the role of ac4C in cardiac remodeling and heart failure.

| Disease Model | Tissue/Cell Type | Analyte | Change | Fold Change / p-value | Reference(s) |

| Human and Mouse Cardiac Hypertrophy | Cardiac Tissue | NAT10 Expression | Increased | Not specified | [6][7][8] |

| Human and Mouse Cardiac Hypertrophy | Cardiac Tissue | RNA ac4C Levels | Increased | Not specified | [6][7][8] |

| Mouse Myocardial Infarction | Left Ventricular Tissue | NAT10 Expression | Upregulated | Not specified | [9] |

| Mouse Myocardial Infarction | Left Ventricular Tissue | Total ac4C RNA | Significantly Elevated | Not specified | [10] |

| TGF-β1 induced Cardiac Fibroblasts | Cardiac Fibroblasts | NAT10 Expression | Upregulated | Not specified | [9] |

| TGF-β1 induced Cardiac Fibroblasts | Cardiac Fibroblasts | ac4C mRNA Levels | Significantly Increased | Not specified | [9] |

Autoimmune Diseases

Emerging evidence suggests that alterations in ac4C modification play a role in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).

| Disease | Cell Type | Analyte | Change | Fold Change / p-value | Reference(s) |

| Systemic Lupus Erythematosus (SLE) | CD4+ T cells | ac4C/C ratio in poly(A) RNA | Significantly Lower | p < 0.05 | [11] |

| Systemic Lupus Erythematosus (SLE) | CD4+ T cells | NAT10 mRNA Expression | Markedly Decreased | p < 0.001 | [11] |

Neurological Disorders

The role of ac4C in neurological disorders is an active area of research, with initial studies pointing towards its involvement in neurodegenerative diseases.

| Disease Model | Brain Region/Cell Type | Analyte | Change | Fold Change / p-value | Reference(s) |

| Early-stage Alzheimer's Disease (5xFAD mouse model) | Hippocampus | ac4C-modified mRNAs | Notable Variations | Not specified | [12] |

| Early-stage Alzheimer's Disease (5xFAD mouse model) | Hippocampus | ac4C levels of GRIN1, MAP2, DNAJC6 | Reduced | Not specified | [13] |

| Thalamus Hemorrhage-induced Central Post-stroke Pain (mouse model) | Thalamus | ac4C Levels | Time-dependent Increase | Not specified | [11] |

| Thalamus Hemorrhage-induced Central Post-stroke Pain (mouse model) | Thalamus | NAT10 mRNA and protein | Increased | Not specified | [11] |

Signaling Pathways Involving this compound

The pro-tumorigenic effects of NAT10 and ac4C are often mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

In some cancers, the activation of the NF-κB signaling pathway can drive the expression of NAT10. The p65 subunit of NF-κB can bind to the promoter of the NAT10 gene, leading to its transcriptional activation.[1][14] This creates a positive feedback loop where inflammation can promote ac4C-mediated oncogenesis.

Wnt/β-catenin Signaling Pathway

NAT10-mediated ac4C modification can activate the Wnt/β-catenin pathway, a critical signaling cascade in development and cancer.[14] By increasing the stability and translation of key components of this pathway, such as β-catenin or its downstream targets, ac4C can promote cell proliferation and epithelial-mesenchymal transition (EMT).

Experimental Protocols for ac4C Detection

Accurate detection and quantification of ac4C are crucial for its validation as a biomarker. Several techniques have been developed for this purpose.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C. It involves the enrichment of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.

Detailed Methodology:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA from cells or tissues of interest.

-

Purify poly(A) RNA to enrich for mRNA.

-

Fragment the RNA to a desired size range (typically 100-200 nucleotides) using enzymatic or chemical methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-ac4C antibody.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Perform stringent washes to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the enriched RNA from the beads.

-

Prepare a sequencing library from the eluted RNA, as well as from an input control (fragmented RNA that did not undergo immunoprecipitation).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome/transcriptome.

-

Identify enriched regions (peaks) in the acRIP sample compared to the input control to map the locations of ac4C.

-

This compound sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C. It relies on the chemical reduction of ac4C, which leads to a specific misincorporation during reverse transcription.

Detailed Methodology:

-

RNA Treatment:

-

RNA Fragmentation and Library Preparation:

-

Fragment the treated and control RNA.

-

Ligate a 3' adapter to the RNA fragments.

-

Perform reverse transcription. During this step, the reduced ac4C will cause the reverse transcriptase to misincorporate an adenine (A) instead of a guanine (G), resulting in a C-to-T transition in the final sequencing data.[15][16]

-

Ligate a 5' adapter and amplify the cDNA to create sequencing libraries.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the reads to a reference genome/transcriptome.

-

Identify sites with a significant C-to-T transition rate in the NaCNBH₃-treated sample compared to the mock-treated control to pinpoint the exact locations of ac4C.

-

Therapeutic Implications

The central role of NAT10 in depositing ac4C and its upregulation in various diseases make it an attractive therapeutic target.

-

NAT10 Inhibitors: Small molecule inhibitors of NAT10, such as Remodelin, have shown promise in preclinical studies.[2] By blocking the catalytic activity of NAT10, these inhibitors can reduce ac4C levels, leading to the destabilization of oncogenic mRNAs and the suppression of tumor growth.[2]

-

Combination Therapies: Targeting NAT10 could be a valuable strategy in combination with conventional therapies. For instance, inhibiting NAT10 may re-sensitize drug-resistant cancers to chemotherapy.[1]

Future Perspectives

The field of ac4C research is rapidly evolving. Future studies will likely focus on:

-

Identification of Erasers and Readers: The discovery of enzymes that remove ac4C and proteins that specifically recognize this modification will provide a more complete picture of its regulation and function.

-

Expanding the Disease Spectrum: Investigating the role of ac4C in a broader range of diseases will uncover new diagnostic and therapeutic opportunities.

-

Clinical Translation: Validating ac4C as a clinical biomarker and advancing NAT10 inhibitors into clinical trials are critical next steps.

Conclusion

This compound is emerging as a key player in the epitranscriptomic regulation of gene expression with profound implications for human health and disease. Its role in modulating mRNA stability and translation, coupled with the dysregulation of its writer enzyme NAT10 in various pathologies, underscores its potential as a versatile biomarker. The development of robust detection methods and the exploration of therapeutic strategies targeting the ac4C pathway hold great promise for the future of personalized medicine. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the exciting and rapidly advancing field of ac4C biology.

References

- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene expression and regulation in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: N-acetyl transferase genotypes in relation to risk of developing systemic lupus erythematosus. [scholars.duke.edu]

- 5. Metabolic reprogramming and macrophage expansion define ACPA-negative rheumatoid arthritis: insights from single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomics Reveal an Altered Pattern of Protein Expression in Brain Tissue from Mice Lacking GPR37 and GPR37L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative proteomics reveals effects of environmental radiofrequency electromagnetic fields on embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased IgG4 ACPA levels in responders and increased CD1c+ classical dendritic cells in non-responders of patients with rheumatoid arthritis under therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NAT gene polymorphisms and susceptibility to Alzheimer's disease: identification of a novel NAT1 allelic variant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cytidine N-Acetyltransferase NAT10 Promotes Thalamus Hemorrhage-Induced Central Poststroke Pain by Stabilizing Fn14 Expression in Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. RECENT ADVANCES IN QUANTITATIVE NEUROPROTEOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NAT10 Mediates Cardiac Fibrosis Induced by Myocardial Infarction Through ac4C Modification of TGFBR1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

N4-Acetylcytidine's role in gene expression regulation.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, have emerged as a critical layer of gene expression regulation. Among the more than 170 known RNA modifications, N4-acetylcytidine (ac4C) is a highly conserved and dynamic mark that plays a pivotal role in fine-tuning mRNA stability and translation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ac4C-mediated gene regulation, detailed experimental protocols for its study, and its implications in health and disease, with a particular focus on cancer biology and drug development.

The ac4C Writer: N-acetyltransferase 10 (NAT10)

The sole enzyme responsible for depositing the ac4C modification onto RNA in eukaryotes is N-acetyltransferase 10 (NAT10).[1][2][3] NAT10 is a dual-function enzyme, possessing both RNA acetyltransferase and protein lysine acetyltransferase activities.[3][4] It catalyzes the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine residues within specific RNA sequences.[1][5] The activity of NAT10 is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases, including cancer and premature aging syndromes.[3][4]

Molecular Mechanisms of ac4C-Mediated Gene Regulation

This compound exerts its influence on gene expression primarily through two interconnected mechanisms: enhancing mRNA stability and promoting translation efficiency.

Increased mRNA Stability

The presence of ac4C within an mRNA transcript significantly increases its stability, leading to a longer half-life.[4][6] This stabilization is thought to result from the altered chemical properties of the acetylated cytidine, which can strengthen base-pairing interactions and potentially alter the local RNA structure, making the transcript more resistant to degradation by cellular ribonucleases.[7] For example, in gastric cancer, NAT10-mediated ac4C modification of COL5A1 mRNA extends its half-life, contributing to cancer progression.[4]

Enhanced Translation Efficiency

ac4C modification, particularly within the coding sequence (CDS) of an mRNA, has been shown to enhance the efficiency of protein translation.[8][9] This is achieved by promoting the correct recognition of codons by the ribosome, thereby increasing the fidelity and rate of protein synthesis.[8] The presence of ac4C at the wobble position of a codon can facilitate more efficient tRNA binding and decoding.[9]

Quantitative Impact of ac4C on Gene Expression

The following tables summarize the quantitative effects of ac4C modification on mRNA and protein expression levels as reported in various studies.

| Target Gene | Cellular Context | Change in ac4C Level | Change in mRNA Level | Change in Protein Level | Reference |

| GRIN1 | 3-month-old 5x̃FAD mouse model of Alzheimer's | Decreased | No significant change | Decreased | [10] |

| MAP2 | 3-month-old 5x̃FAD mouse model of Alzheimer's | Decreased | No significant change | Decreased | [10] |

| DNAJC6 | 3-month-old 5x̃FAD mouse model of Alzheimer's | Decreased | No significant change | Decreased | [10] |

| TFAP2A | Human Lung Adenocarcinoma | Upregulated | - | - | [11] |

| Multiple Transcripts | Arsenite-induced Stress Granules in HeLa cells | Enriched | - | - | [12] |

Table 1: Quantitative analysis of the impact of ac4C modification on specific gene expression.

Key Signaling Pathways Involving ac4C

NAT10-mediated ac4C modification is integrated into complex cellular signaling networks, particularly those driving cancer progression. Two of the most well-characterized pathways are the Wnt/β-catenin and NF-κB signaling cascades.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tumorigenesis.[13] In colorectal cancer, NAT10 has been shown to activate this pathway by stabilizing the mRNA of Kinesin Family Member 23 (KIF23) through ac4C modification.[4][14] Increased KIF23 protein levels then lead to the nuclear translocation of β-catenin, a key transcriptional co-activator of Wnt target genes.[4][14]

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15][16] In cancer cells, the activation of the NF-κB pathway can promote the expression of NAT10.[17] The p65 subunit of NF-κB can bind to the promoter of the NAT10 gene, transcriptionally upregulating its expression.[17] This creates a potential positive feedback loop where inflammation can drive ac4C modification, which in turn can promote the expression of pro-survival and pro-inflammatory genes.

Experimental Protocols for ac4C Analysis

The study of ac4C has been enabled by the development of specialized techniques for its detection and mapping. This section provides an overview of the key experimental protocols.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments from a total RNA sample.[18][19][20][21] The enriched fragments are then sequenced to identify the locations of ac4C modifications across the transcriptome.

Detailed Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify poly(A) RNA to enrich for mRNA. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.[19]

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-ac4C antibody. Use a species-matched IgG as a negative control.[19][21] Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound RNA. Elute the enriched ac4C-containing RNA fragments from the beads.

-

Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA. Perform high-throughput sequencing of the library.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify peaks of enrichment in the ac4C-IP sample compared to the IgG control to determine the locations of ac4C modifications.

ac4C-seq and RedaC:T-seq

ac4C-seq and RedaC:T-seq are chemical-based methods that enable the detection of ac4C at single-nucleotide resolution.[1][22][23][24][25] These techniques rely on the chemical reduction of ac4C to a tetrahydro-ac4C derivative using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[1][23] This chemical modification causes a misincorporation event during reverse transcription, where an adenosine is incorporated opposite the modified cytidine. This C-to-T transition is then detected by high-throughput sequencing.

Detailed Methodology:

-

RNA Isolation and Ribosomal RNA Depletion: Isolate total RNA. Remove ribosomal RNA (rRNA) to increase the coverage of other RNA species.[23]

-

Chemical Reduction: Treat the RNA with NaBH₄ or NaCNBH₃ to reduce ac4C to tetrahydro-ac4C.[1][23] A mock-treated control (without the reducing agent) is essential.

-

Reverse Transcription: Perform reverse transcription of the treated RNA. The reverse transcriptase will incorporate an adenosine opposite the reduced ac4C.

-

Library Preparation and Sequencing: Construct a sequencing library from the resulting cDNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify sites with a high frequency of C-to-T mismatches in the chemically treated sample compared to the mock-treated control.

Implications for Drug Development

The central role of NAT10 and ac4C in promoting cancer progression has made them attractive targets for therapeutic intervention.[4] The development of small molecule inhibitors of NAT10 is an active area of research.

Remodelin , a known inhibitor of NAT10, has shown promise in preclinical studies by suppressing the proliferation and metastasis of cancer cells.[6] By inhibiting the acetyltransferase activity of NAT10, Remodelin can reduce the levels of ac4C on oncogenic mRNAs, leading to their destabilization and reduced translation. This, in turn, can inhibit key cancer-promoting pathways like the Wnt/β-catenin signaling cascade.[17]

The development of more potent and specific NAT10 inhibitors holds significant therapeutic potential for a variety of cancers that are dependent on ac4C-mediated gene regulation.

Conclusion

This compound is a critical epitranscriptomic modification that plays a fundamental role in regulating gene expression by controlling mRNA stability and translation. The "writer" enzyme NAT10 is a key player in this process, and its dysregulation is increasingly linked to human diseases, particularly cancer. The experimental tools and protocols outlined in this guide provide a framework for researchers to investigate the function of ac4C in their systems of interest. A deeper understanding of the molecular mechanisms of ac4C-mediated gene regulation will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the epitranscriptome.

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]

- 3. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ac4C-AFL: A high-precision identification of human mRNA this compound sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PACES: prediction of this compound (ac4C) modification sites in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profile analysis of this compound (ac4C) on mRNA of human lung adenocarcinoma and paired adjacent non-tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]

- 19. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]

- 20. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rna-seqblog.com [rna-seqblog.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]

- 25. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epitranscriptomic Significance of N4-Acetylcytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Once thought to be confined to non-coding RNAs, ac4C has been identified in messenger RNA (mRNA) across various species, where it plays a pivotal role in modulating mRNA stability, translation efficiency, and cellular homeostasis. This modification is dynamically regulated by a dedicated "writer" enzyme, N-acetyltransferase 10 (NAT10), and is potentially reversed by an "eraser," with its biological effects mediated by "reader" proteins. Dysregulation of ac4C has been increasingly implicated in a range of human diseases, most notably cancer, making the ac4C pathway a promising area for therapeutic intervention. This technical guide provides an in-depth overview of the core components of the ac4C epitranscriptome, detailed experimental protocols for its detection and analysis, a summary of its quantitative impact, and a visualization of the signaling pathways it influences.

Core Regulatory Machinery of this compound

The biological function of ac4C is orchestrated by a coordinated interplay of writer, eraser, and reader proteins that install, remove, and recognize this modification.

-

Writer: N-acetyltransferase 10 (NAT10) NAT10 is the sole identified enzyme responsible for catalyzing the formation of ac4C on RNA in eukaryotes.[1][2] It utilizes acetyl-CoA as a donor to acetylate the N4 position of cytidine in an ATP-dependent manner. While NAT10 can act on various RNA substrates, including tRNA, rRNA, and mRNA, its specificity is guided by adaptor proteins. For instance, THUMPD1 directs NAT10 to tRNA, and small nucleolar RNAs (snoRNAs) guide its activity towards rRNA.[1] The adaptor proteins for mRNA acetylation are yet to be fully elucidated.[3]

-

Eraser: Sirtuin 7 (SIRT7) (Putative) The reversibility of ac4C is an area of active investigation. Evidence suggests that SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases, may function as an ac4C "eraser".[4][5] In vitro studies have shown that SIRT7 can deacetylate ac4C on RNA, and its depletion in cells leads to an increase in ac4C levels on specific RNA species.[4][5] However, further validation is required to definitively establish SIRT7 as the primary ac4C eraser in all cellular contexts.

-